Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
WARNING: The use of aminopyrine (B3395922) is associated with a significant risk of agranulocytosis, a potentially fatal blood disorder. Due to these safety concerns, aminopyrine-containing products have been withdrawn from the market in many countries. This document is intended for research and informational purposes only and does not constitute a recommendation for clinical use.
Introduction
Compound aminopyrine antipyrine (B355649) barbitone injection is a historical pharmaceutical preparation combining two pyrazolone-derived non-steroidal anti-inflammatory drugs (NSAIDs), aminopyrine and antipyrine, with a barbiturate, barbital (B3395916). This formulation was historically used for its potent antipyretic and analgesic properties, particularly in the management of acute high fever and various types of pain. The combination of agents aimed to provide a synergistic effect, with aminopyrine and antipyrine targeting prostaglandin (B15479496) synthesis and barbital providing sedation to augment analgesia and relieve patient discomfort.
Mechanism of Action
The therapeutic effects of the compound injection are a result of the distinct mechanisms of its three active components:
-
Aminopyrine and Antipyrine: Both are pyrazolone (B3327878) derivatives that act as non-selective inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX, they block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin E2 (PGE2) synthesis in the hypothalamus leads to a resetting of the thermoregulatory center, thereby reducing fever. Their analgesic effects are also attributed to the inhibition of prostaglandin synthesis at the site of pain.
-
Barbital: As a barbiturate, barbital enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased duration of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and a general depression of the central nervous system (CNS). This sedative effect can contribute to pain relief and reduce the anxiety and restlessness associated with high fever.
Signaling Pathways
dot
digraph "Prostaglandin Synthesis Inhibition by Aminopyrine and Antipyrine" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowsize=0.7];
"Cell_Membrane_Phospholipids" [label="Cell Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"];
"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"];
"COX_Enzymes" [label="COX-1 & COX-2\nEnzymes", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Prostaglandins" [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Inflammation_Pain_Fever" [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Aminopyrine_Antipyrine" [label="Aminopyrine &\nAntipyrine", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cell_Membrane_Phospholipids" -> "Arachidonic_Acid" [label="Phospholipase A2"];
"Arachidonic_Acid" -> "COX_Enzymes";
"COX_Enzymes" -> "Prostaglandins";
"Prostaglandins" -> "Inflammation_Pain_Fever";
"Aminopyrine_Antipyrine" -> "COX_Enzymes" [label="Inhibition", arrowhead=tee];
}
Caption: Inhibition of Prostaglandin Synthesis by Aminopyrine and Antipyrine.
dot
digraph "Barbital's Action on the GABA-A Receptor" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowsize=0.7];
"Barbital" [label="Barbital", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"GABA_A_Receptor" [label="GABA-A Receptor\n(Chloride Ion Channel)", fillcolor="#FBBC05", fontcolor="#202124"];
"Chloride_Influx" [label="Increased Chloride (Cl-)\nInflux", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Neuronal_Hyperpolarization" [label="Neuronal Hyperpolarization", fillcolor="#F1F3F4", fontcolor="#202124"];
"CNS_Depression" [label="CNS Depression\n(Sedation, Anxiolysis)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Barbital" -> "GABA_A_Receptor" [label="Positive Allosteric\nModulation"];
"GABA_A_Receptor" -> "Chloride_Influx" [label="Prolonged Channel\nOpening"];
"Chloride_Influx" -> "Neuronal_Hyperpolarization";
"Neuronal_Hyperpolarization" -> "CNS_Depression";
}
Caption: Mechanism of Action of Barbital at the GABA-A Receptor.
Quantitative Data
Due to the historical nature of this drug and its withdrawal from many markets, modern, extensive clinical trial data is scarce. The following tables summarize available information, primarily from older studies and patent literature.
Formulation Composition
| Component | Concentration per ml | Purpose |
| Aminopyrine | 50 mg | Antipyretic, Analgesic |
| Antipyrine | 20 mg | Antipyretic, Analgesic |
| Barbital | 9 mg | Sedative, Analgesic Adjuvant |
| Water for Injection | q.s. | Vehicle |
Note: Formulations may vary, and some include excipients like disodium (B8443419) edetate for stability.
Pharmacokinetic Parameters (Individual Components)
| Parameter | Aminopyrine | Antipyrine | Barbital |
| Bioavailability (IM) | High | High | High |
| Protein Binding | ~10% | 5-15% | ~20% |
| Metabolism | Hepatic (CYP enzymes) | Hepatic (CYP enzymes) | Hepatic (CYP enzymes) |
| Elimination Half-life | 2-3 hours | 12 hours (variable) | 35-50 hours |
| Excretion | Primarily renal (as metabolites) | Primarily renal (as metabolites) | Renal (unchanged and metabolites) |
Note: Aminopyrine can prolong the half-life and reduce the metabolic clearance rate of antipyrine.[1]
Clinical Applications and Dosage
Disclaimer: The following information is for historical and research purposes only.
Indications
-
Primary: Acute high fever, particularly when unresponsive to other antipyretics.
-
Secondary: Relief of moderate to severe pain, including headache, neuralgia, and rheumatic pain.
Administration and Dosage
-
Route of Administration: Intramuscular (IM) injection.
-
Adult Dosage: Historically, 2-4 ml of the standard injection, administered deep into a large muscle.
-
Pediatric Dosage: Dosage in children should be determined with extreme caution and based on body weight. Specific pediatric dosing guidelines for this compound are not well-established in modern literature.
Adverse Effects and Safety Profile
| System | Adverse Effects |
| Hematological | Agranulocytosis (potentially fatal) , aplastic anemia, leukopenia, thrombocytopenia. |
| Central Nervous System | Drowsiness, dizziness, confusion, respiratory depression (especially with barbital). |
| Gastrointestinal | Nausea, vomiting, abdominal pain. |
| Hepatic | Hepatotoxicity (rare). |
| Allergic | Skin rash, urticaria, Stevens-Johnson syndrome. |
Experimental Protocols (Illustrative)
The following are generalized protocols for preclinical and clinical evaluation of an antipyretic and analgesic injection. These are not from specific studies on the compound aminopyrine antipyrine barbitone injection but are based on standard methodologies.
Preclinical Evaluation of Antipyretic Activity
dot
digraph "Preclinical Antipyretic Study Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowsize=0.7];
"Animal_Selection" [label="Animal Selection\n(e.g., Wistar Rats)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Acclimatization" [label="Acclimatization\n(7 days)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Baseline_Temp" [label="Baseline Rectal\nTemperature Measurement", fillcolor="#FBBC05", fontcolor="#202124"];
"Fever_Induction" [label="Fever Induction\n(e.g., Brewer's Yeast Injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Grouping" [label="Grouping\n(Control, Vehicle, Test Article)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Drug_Admin" [label="Drug Administration (IM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Temp_Monitoring" [label="Rectal Temperature Monitoring\n(at regular intervals for several hours)", fillcolor="#FBBC05", fontcolor="#202124"];
"Data_Analysis" [label="Data Analysis\n(Comparison of temperature reduction)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Animal_Selection" -> "Acclimatization";
"Acclimatization" -> "Baseline_Temp";
"Baseline_Temp" -> "Fever_Induction";
"Fever_Induction" -> "Grouping";
"Grouping" -> "Drug_Admin";
"Drug_Admin" -> "Temp_Monitoring";
"Temp_Monitoring" -> "Data_Analysis";
}
Caption: Workflow for a Preclinical Antipyretic Study.
Objective: To evaluate the antipyretic efficacy of the compound injection in a yeast-induced pyrexia model in rats.
Methodology:
-
Animal Model: Male Wistar rats (150-200g).
-
Fever Induction: A 20% aqueous suspension of Brewer's yeast is injected subcutaneously into the dorsal region of the rats.
-
Temperature Measurement: Rectal temperature is measured using a digital thermometer before and at regular intervals after yeast injection.
-
Treatment Groups:
-
Group 1: Control (no treatment).
-
Group 2: Vehicle control (saline, IM).
-
Group 3: Test article (Compound Aminopyrine Antipyrine Barbitone Injection, IM at various doses).
-
Group 4: Positive control (e.g., Paracetamol, IM).
-
Drug Administration: The test article, vehicle, or positive control is administered intramuscularly 18 hours after yeast injection, once a stable fever is established.
-
Data Collection: Rectal temperature is recorded at 0, 1, 2, 4, and 6 hours post-treatment.
-
Analysis: The percentage reduction in rectal temperature is calculated and compared between the groups.
Clinical Protocol for Analgesic Efficacy in Post-Operative Pain (Illustrative)
dot
digraph "Clinical Analgesic Trial Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowsize=0.7];
"Patient_Recruitment" [label="Patient Recruitment\n(Post-operative patients with moderate\nto severe pain)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Informed_Consent" [label="Informed Consent", fillcolor="#F1F3F4", fontcolor="#202124"];
"Randomization" [label="Randomization\n(Test, Placebo, Active Comparator)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Baseline_Assessment" [label="Baseline Pain Assessment\n(e.g., Visual Analog Scale - VAS)", fillcolor="#FBBC05", fontcolor="#202124"];
"Drug_Administration" [label="Single Dose Drug Administration (IM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Pain_Assessment" [label="Pain Assessment\n(VAS at regular intervals for 24h)", fillcolor="#FBBC05", fontcolor="#202124"];
"Rescue_Medication" [label="Record Use of\nRescue Medication", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Safety_Monitoring" [label="Adverse Event Monitoring", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Data_Analysis" [label="Data Analysis\n(Pain intensity difference, time to\nrescue medication)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Patient_Recruitment" -> "Informed_Consent";
"Informed_Consent" -> "Randomization";
"Randomization" -> "Baseline_Assessment";
"Baseline_Assessment" -> "Drug_Administration";
"Drug_Administration" -> "Pain_Assessment";
"Pain_Assessment" -> "Data_Analysis";
"Drug_Administration" -> "Rescue_Medication";
"Rescue_Medication" -> "Data_Analysis";
"Drug_Administration" -> "Safety_Monitoring";
}
Caption: Workflow for a Clinical Trial on Analgesic Efficacy.
Objective: To assess the analgesic efficacy and safety of a single intramuscular dose of the compound injection in adult patients with acute postoperative pain.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients who have undergone a standardized surgical procedure and are experiencing moderate to severe postoperative pain (e.g., pain score ≥ 4 on a 10-point Visual Analog Scale).
-
Treatment Arms:
-
Test Arm: Compound Aminopyrine Antipyrine Barbitone Injection (single IM dose).
-
Placebo Arm: Saline injection (single IM dose).
-
Active Comparator Arm: e.g., Ketorolac (single IM dose).
-
Efficacy Assessments:
-
Pain intensity measured using a Visual Analog Scale (VAS) at baseline and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Time to rescue medication.
-
Total consumption of rescue medication over 24 hours.
-
Safety Assessments:
-
Monitoring of vital signs.
-
Recording of all adverse events.
-
Laboratory tests (hematology, liver function, renal function) at baseline and 24 hours post-dose.
-
Statistical Analysis: Comparison of pain intensity scores, time to rescue medication, and incidence of adverse events between the treatment groups.
Conclusion
The compound aminopyrine antipyrine barbitone injection is a historically significant formulation with potent antipyretic and analgesic effects. Its mechanism of action is well-understood, involving the inhibition of prostaglandin synthesis by its pyrazolone components and CNS depression via GABA-A receptor modulation by barbital. However, the severe and potentially fatal risk of agranulocytosis associated with aminopyrine has led to its discontinuation in many parts of the world. The information and protocols provided herein are for academic and research purposes and should be considered in the context of the significant safety concerns associated with this compound. Modern drug development efforts should focus on agents with a more favorable safety profile.
References